N-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]pyrimidin-4-amine
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Overview
Description
N-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]pyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of aromatic and heterocyclic components, making it a versatile candidate for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethylbenzaldehyde with 4-(pyrimidin-4-ylamino)piperidine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This may involve:
Continuous flow reactors: to maintain consistent reaction conditions
Automated purification systems: such as high-performance liquid chromatography (HPLC)
Quality control measures: to ensure the compound meets industry standards
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride
Substitution: Nucleophilic or electrophilic substitution reactions, often using halogenating agents or nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of halogenated derivatives or substituted aromatic compounds
Scientific Research Applications
N-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules
Biology: Studied for its potential interactions with biological macromolecules
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include:
Enzyme inhibition: Blocking the active site of enzymes, preventing substrate binding
Receptor modulation: Binding to receptors and altering their signaling pathways
Comparison with Similar Compounds
Similar Compounds
- 4-Iodobenzoic acid
- 4,4’-Dichlorobenzophenone
Uniqueness
N-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]pyrimidin-4-amine stands out due to its unique combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications.
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-13-3-4-15(11-14(13)2)18(23)22-9-6-16(7-10-22)21-17-5-8-19-12-20-17/h3-5,8,11-12,16H,6-7,9-10H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVFWVISWJTRDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)NC3=NC=NC=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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